Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine

Description

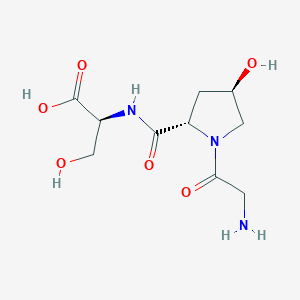

Structure

2D Structure

3D Structure

Properties

CAS No. |

62147-11-9 |

|---|---|

Molecular Formula |

C10H17N3O6 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C10H17N3O6/c11-2-8(16)13-3-5(15)1-7(13)9(17)12-6(4-14)10(18)19/h5-7,14-15H,1-4,11H2,(H,12,17)(H,18,19)/t5-,6+,7+/m1/s1 |

InChI Key |

BETRYUKKUFFBQR-VQVTYTSYSA-N |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CO)C(=O)O)C(=O)CN)O |

Canonical SMILES |

C1C(CN(C1C(=O)NC(CO)C(=O)O)C(=O)CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Elucidation of Glycyl 4r 4 Hydroxy L Prolyl L Serine

Solid-Phase Peptide Synthesis (SPPS) Strategies for Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine

Solid-phase peptide synthesis (SPPS) is a widely adopted method for peptide production due to its efficiency, ease of purification, and potential for automation. bachem.combeilstein-journals.org The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. chempep.com

Fmoc/tBu Chemistry Optimization for this compound

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for SPPS due to its use of milder cleavage conditions compared to the Boc/Bzl strategy. sigmaaldrich.comiris-biotech.de The synthesis of this compound via this method would commence with the anchoring of the C-terminal amino acid, serine, to a suitable resin.

The Nα-amino group is protected by the base-labile Fmoc group, while the side-chain hydroxyl groups of serine and (4R)-4-hydroxy-L-proline are protected by the acid-labile tert-butyl (tBu) ether. peptide.comnbinno.com This orthogonal protection scheme ensures that the side-chain protecting groups remain intact during the repetitive removal of the Fmoc group with a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). iris-biotech.de

A typical synthesis cycle involves:

Fmoc Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide with a piperidine/DMF solution.

Washing: Thorough washing of the resin to remove excess reagents and by-products.

Coupling: Addition of the next Fmoc-protected amino acid, activated by a coupling reagent, to the free N-terminal amine of the resin-bound peptide.

Washing: Final washing to remove unreacted reagents.

This cycle is repeated for each amino acid in the sequence. For this compound, the sequence of addition would be Fmoc-Ser(tBu)-OH, followed by Fmoc-(4R)-Hyp(tBu)-OH, and finally Fmoc-Gly-OH. Upon completion of the chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). nbinno.com

Table 1: Representative Fmoc/tBu SPPS Protocol for this compound

| Step | Reagent/Solvent | Time | Purpose |

| 1. Resin Swelling | DMF | 30 min | Prepare resin for synthesis |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Remove Fmoc group from serine |

| 3. Washing | DMF, Isopropanol, DMF | 5 x 1 min each | Remove deprotection reagents |

| 4. Coupling | Fmoc-(4R)-Hyp(tBu)-OH, Coupling Reagent, Base in DMF | 1-2 hours | Couple hydroxyproline (B1673980) |

| 5. Washing | DMF | 3 x 1 min | Remove excess reagents |

| 6. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Remove Fmoc group from hydroxyproline |

| 7. Washing | DMF, Isopropanol, DMF | 5 x 1 min each | Remove deprotection reagents |

| 8. Coupling | Fmoc-Gly-OH, Coupling Reagent, Base in DMF | 1-2 hours | Couple glycine (B1666218) |

| 9. Washing | DMF | 3 x 1 min | Remove excess reagents |

| 10. Final Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Expose N-terminal glycine |

| 11. Washing | DMF, DCM, Methanol | 3 x 1 min each | Prepare for cleavage |

| 12. Cleavage & Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Cleave peptide from resin and remove tBu groups |

| 13. Precipitation & Purification | Cold diethyl ether, HPLC | - | Isolate and purify the tripeptide |

Boc Chemistry Considerations for this compound

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is an alternative to Fmoc/tBu chemistry. In this approach, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each step by treatment with an acid such as TFA. biosynth.com The side-chain protecting groups are typically benzyl-based ethers, which are more stable to the conditions used for Boc removal and are cleaved at the end of the synthesis using a strong acid like hydrofluoric acid (HF). peptide.com

For the synthesis of this compound, the side chains of serine and hydroxyproline would be protected as benzyl (B1604629) ethers (Bzl). peptide.com While the Boc/Bzl strategy is robust, the requirement for HF for final cleavage necessitates specialized equipment due to its corrosive nature. sigmaaldrich.com Furthermore, certain post-translational modifications may not be stable under the harsh HF cleavage conditions. biosynth.com

Resin Selection and Coupling Reagents for Efficient this compound Synthesis

The choice of resin is critical for a successful SPPS. For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin is a common choice when using the Fmoc strategy. sigmaaldrich.comuci.edu If a C-terminal amide is desired, Rink amide resin would be appropriate. uci.edu The use of pre-loaded resins, such as Fmoc-Ser(tBu)-Wang resin, can simplify the initial step of the synthesis. sigmaaldrich.com

The efficiency of the coupling step is paramount for achieving a high yield of the desired peptide. gyrosproteintechnologies.com A variety of coupling reagents are available to activate the carboxylic acid of the incoming amino acid. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). creative-peptides.combachem.com The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is typically required for uronium/aminium-based reagents. bachem.com For sterically hindered couplings, more potent reagents like HATU may be necessary. gyrosproteintechnologies.com

Table 2: Common Coupling Reagents for SPPS

| Coupling Reagent | Abbreviation | Class | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Highly effective, but produces an insoluble urea (B33335) byproduct. |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Produces a soluble urea byproduct, facilitating removal. bachem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | High coupling efficiency, forms stable active esters. creative-peptides.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium Salt | Very efficient, particularly for difficult couplings. bachem.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | One of the first phosphonium-type reagents, highly effective. bachem.com |

Solution-Phase Synthesis Approaches for this compound

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification of intermediates, is well-suited for the large-scale production of shorter peptides. chempep.com

Protecting Group Strategies in Solution-Phase this compound Synthesis

In solution-phase synthesis, a careful selection of orthogonal protecting groups is essential to ensure that specific groups can be selectively removed without affecting others. biosynth.com For the synthesis of this compound, a typical strategy would involve protecting the N-terminus of glycine with a group like Fmoc or Cbz (benzyloxycarbonyl), the C-terminus of serine as a methyl or benzyl ester, and the side-chain hydroxyl groups of hydroxyproline and serine with acid-labile groups like tBu. nih.govcreative-peptides.com

A reported synthesis of the related tripeptide Fmoc-Pro-Hyp(tBu)-Gly-OH utilized a solution-phase approach where Fmoc-Pro-Hyp(tBu)-OMe was first synthesized and then saponified to the corresponding carboxylic acid before being coupled to glycine. nih.gov This highlights a viable strategy that could be adapted for this compound, potentially involving the coupling of a protected Gly-Hyp dipeptide with a protected serine derivative. The purification of intermediates at each step is typically achieved through techniques such as extraction, trituration, and chromatography. nih.gov

Purification and Chromatographic Methods for Research-Grade this compound

The isolation and purification of this compound to a high degree of purity are essential for its accurate structural and functional characterization. Chromatographic techniques are central to achieving research-grade material by separating the target tripeptide from unreacted starting materials, byproducts, and other impurities. The choice of method depends on the specific impurities present and the scale of the purification.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most powerful and widely used technique for the final purification of synthetic peptides like this compound. This method separates molecules based on their hydrophobicity.

The stationary phase is typically a silica (B1680970) support chemically modified with alkyl chains, most commonly C18. The mobile phase consists of a polar solvent (Aqueous phase: water) and a less polar organic solvent (Organic phase: acetonitrile (B52724) or methanol). An ion-pairing agent, such as trifluoroacetic acid (TFA), is usually added to both phases at a low concentration (e.g., 0.1%). TFA sharpens peaks by forming ion pairs with charged groups on the peptide and masking residual polar silanol (B1196071) groups on the stationary phase, which can cause peak tailing. hplc.eu

Purification is achieved by applying the crude peptide mixture to the column and eluting with a gradient of increasing organic solvent concentration. More hydrophobic molecules are retained longer on the column and elute at higher acetonitrile concentrations. The high resolution of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.eu The eluting peptide is monitored by UV absorbance, typically at 214-220 nm, where the peptide bond absorbs light.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | C18, wide-pore (300 Å), 5-10 µm particle size | Wide-pore silica is necessary to allow peptides to access the bonded phase. C18 provides sufficient hydrophobicity for retention. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous phase. TFA is a common ion-pairing agent that improves peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic phase. Acetonitrile is favored for its low viscosity and UV transparency. |

| Gradient | e.g., 5% to 40% B over 30 minutes | A shallow gradient is optimized to resolve the target peptide from closely eluting impurities. |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID analytical column) | Adjusted based on column diameter and length for optimal separation. |

| Detection | UV at 214 nm or 220 nm | Wavelengths for detecting the peptide backbone's amide bonds. |

While HPLC is paramount for final high-purity preparation, other chromatographic techniques like size-exclusion chromatography (SEC) and ion-exchange chromatography (IEC) can serve as initial or complementary purification steps.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz For a small tripeptide, SEC is primarily used for desalting or separating it from much larger molecules, rather than for high-resolution purification from similar-sized impurities. A key challenge in applying SEC to peptides is the potential for secondary interactions (ionic and hydrophobic) between the peptide and the column matrix, which can disrupt the size-based separation mechanism. sepax-tech.com To minimize these interactions, mobile phases often contain high salt concentrations or organic additives. sepax-tech.com Columns with small pore sizes (e.g., 80 Å) are specifically designed for the separation of small proteins and peptides. sepax-tech.com

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge at a given pH. nih.govspringernature.com The net charge of this compound depends on the pH of the buffer, due to the ionizable N-terminal amine and C-terminal carboxyl groups. At a pH below its isoelectric point (pI), the peptide will have a net positive charge and bind to a cation-exchange column (e.g., with sulfopropyl functional groups). At a pH above its pI, it will have a net negative charge and bind to an anion-exchange column (e.g., with quaternary ammonium (B1175870) functional groups). The bound peptide is then eluted by increasing the salt concentration of the buffer or by changing the pH to neutralize the peptide's charge.

| Technique | Separation Principle | Primary Application | Key Considerations |

|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (size) | Desalting, removal of large polymers or aggregates. | Requires mobile phase additives (e.g., high salt) to prevent non-specific interactions. Limited resolution for small, similar-sized molecules. sepax-tech.com |

| Ion-Exchange Chromatography (IEC) | Net surface charge | Separation from impurities with different charge properties (e.g., incompletely deprotected peptides). | Separation is highly dependent on buffer pH. Requires knowledge of the peptide's isoelectric point (pI) for method development. nih.gov |

Advanced Spectroscopic and Structural Analysis of this compound

Determining the three-dimensional structure and conformational dynamics of this compound is critical for understanding its biological function. A suite of advanced spectroscopic and structural techniques is employed to provide a comprehensive picture of the peptide's architecture.

NMR spectroscopy is an unparalleled tool for determining the solution-state conformation and dynamics of peptides. nih.gov For a tripeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent (e.g., H₂O/D₂O mixture) can provide detailed structural insights.

The process begins with the assignment of all proton (¹H) resonances using 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), which reveal scalar coupling networks within each amino acid residue. Once assigned, structural information is derived from several key NMR parameters:

Nuclear Overhauser Effects (NOEs): Observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, NOEs identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

Scalar Coupling Constants (³J): The magnitude of three-bond coupling constants, particularly the ³J(HN,Hα) coupling, can be related to the backbone dihedral angle φ via the Karplus equation. mdpi.com

Chemical Shifts: The deviation of ¹Hα and ¹³Cα/¹³Cβ chemical shifts from random coil values can be indicative of specific secondary structure elements.

The presence of the (4R)-4-hydroxy-L-proline residue introduces specific conformational constraints. NMR can be used to determine the puckering of the five-membered pyrrolidine (B122466) ring (e.g., Cγ-exo or Cγ-endo) and the cis/trans isomerization state of the Gly-Hyp peptide bond, which is known to have a lower energy barrier for isomerization than other peptide bonds. researchgate.net

| NMR Parameter | Information Derived | Relevant 2D Experiment |

|---|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Resonance assignment; secondary structure propensity. | HSQC, HMBC |

| ³J Coupling Constants | Backbone (φ) and side-chain (χ) dihedral angle restraints. | COSY, TOCSY, HNHB |

| Nuclear Overhauser Effects (NOEs) | Short-range (< 5 Å) inter-proton distance restraints. | NOESY, ROESY |

For a short, flexible tripeptide, a classic α-helix or β-sheet structure is unlikely. Instead, the conformational ensemble is more likely to be dominated by turns, unordered structures, or a Polyproline II (PPII) helix. The presence of a proline residue makes the PPII conformation particularly relevant. The PPII helix is a left-handed, extended helical structure that is distinct from a truly "random coil." nih.gov CD spectroscopy is an excellent method for distinguishing between these conformations. acs.org

A canonical PPII structure exhibits a characteristic CD spectrum with a strong negative band between 195 and 205 nm and a weak positive band around 220-228 nm. researchgate.net In contrast, a predominantly unordered or "random coil" conformation typically shows a single, strong negative band near 198 nm. By analyzing the CD spectrum of this compound, researchers can gain qualitative and semi-quantitative insights into its preferred secondary structure in solution.

| Conformation | Positive Band (λmax) | Negative Band (λmax) |

|---|---|---|

| Polyproline II (PPII) Helix | ~228 nm (weak) | ~204 nm (strong) |

| Unordered ("Random Coil") | None | ~198 nm (strong) |

| β-Turn | Variable (weak, ~205 nm) | Variable (weak, ~220-230 nm and/or ~180-190 nm) |

X-ray Crystallography provides atomic-resolution structural information of molecules in their solid, crystalline state. To apply this technique, the this compound peptide must first be grown into a well-ordered, single crystal of sufficient size and quality. The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which a detailed 3D atomic model can be built. While it offers unparalleled resolution, the primary challenge for a small and potentially flexible peptide is obtaining suitable crystals.

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology but is not directly applicable to molecules as small as a tripeptide using standard single-particle analysis. The technique is generally challenging for proteins smaller than ~50 kDa because the low-contrast images of small particles are difficult to align and average. pnas.org However, recent advancements have opened new possibilities. Microcrystal Electron Diffraction (MicroED) is a Cryo-EM method that can determine high-resolution structures from nanocrystals, which are often much easier to grow than the larger crystals required for X-ray crystallography. nih.govspringernature.com This makes MicroED a highly promising technique for obtaining the high-resolution structure of this compound if it can be induced to form even microscopic crystals.

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Verification of this compound

Mass spectrometry (MS) stands as an indispensable analytical tool for the structural characterization and purity assessment of synthetic peptides, including the tripeptide this compound. This technique provides precise information on molecular weight, amino acid sequence, and the presence of impurities by measuring the mass-to-charge ratio (m/z) of ionized molecules. americanpeptidesociety.org Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for analyzing peptides as they generate intact molecular ions with minimal fragmentation. europeanpharmaceuticalreview.com

Molecular Weight Determination

The initial and most critical step in the characterization of this compound is the accurate determination of its molecular weight. This confirms the successful synthesis of the target tripeptide. High-resolution mass spectrometry (HRMS) is often employed to obtain a highly accurate mass measurement, which can validate the elemental composition of the molecule.

The theoretical monoisotopic mass of the neutral peptide is calculated to be 275.1114 Da. In positive-ion mode ESI-MS, the peptide is typically observed as a protonated molecular ion, [M+H]⁺. Other common adducts, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be detected and can further corroborate the molecular weight.

Electrospray Ionization (ESI-MS): This is a widely used technique for peptide analysis where the sample, dissolved in a suitable solvent, is sprayed through a fine needle under a strong electric field. americanpeptidesociety.org This process forms charged droplets that, upon solvent evaporation, yield gaseous peptide ions. europeanpharmaceuticalreview.com For a tripeptide like this compound, ESI typically produces a singly charged protonated molecule [M+H]⁺. europeanpharmaceuticalreview.com The high accuracy of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of molecular weights with errors in the parts-per-million (ppm) range, confirming the elemental formula. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In MALDI-MS, the peptide is co-crystallized with a matrix material that absorbs laser energy. americanpeptidesociety.org A pulsed laser desorbs and ionizes the peptide, typically generating singly charged ions [M+H]⁺. This method is known for its high sensitivity and tolerance for complex mixtures, making it a valuable tool for rapid screening and molecular weight confirmation. americanpeptidesociety.orgeuropeanpharmaceuticalreview.com

The table below summarizes the expected m/z values for the primary molecular ions of this compound in high-resolution mass spectrometry.

| Ion Species | Formula | Theoretical m/z |

| [M+H]⁺ | C₁₀H₁₈N₃O₅⁺ | 276.1190 |

| [M+Na]⁺ | C₁₀H₁₇N₃O₅Na⁺ | 298.1009 |

| [M+K]⁺ | C₁₀H₁₇N₃O₅K⁺ | 314.0749 |

This interactive table details the theoretically calculated mass-to-charge ratios for common adducts of this compound.

Sequence Verification via Tandem Mass Spectrometry (MS/MS)

While accurate mass measurement confirms the correct elemental composition, it does not verify the specific arrangement of the amino acid residues. Tandem mass spectrometry (MS/MS) is employed to confirm the peptide sequence. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 276.1190) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com

The fragmentation predominantly occurs at the peptide bonds, generating a series of predictable fragment ions known as b- and y-ions. youtube.com The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the peaks in the resulting fragment ion spectrum, the amino acid sequence can be unequivocally determined.

For this compound, the expected fragmentation pattern would yield the following primary b- and y-ions:

| Fragment Ion | Sequence | Theoretical m/z |

| b₁ | Gly | 58.0288 |

| b₂ | Gly-Hyp | 189.0710 |

| y₁ | Ser | 106.0499 |

| y₂ | Hyp-Ser | 219.0928 |

This interactive table outlines the expected m/z values for the primary b- and y-type fragment ions, which are used to confirm the amino acid sequence of this compound.

Purity Assessment

Mass spectrometry, especially when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), is a powerful method for assessing the purity of a synthetic peptide. LC-MS analysis separates the target peptide from impurities prior to detection by the mass spectrometer. youtube.com This allows for the identification and relative quantification of synthesis-related impurities, such as:

Deletion sequences: Peptides missing one or more amino acid residues (e.g., Gly-Ser or Hyp-Ser).

Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis process.

Side-reaction products: Modifications to amino acid side chains that may have occurred during synthesis.

In a typical LC-MS purity analysis, the total ion chromatogram (TIC) is generated. The area of the peak corresponding to the target compound, this compound (m/z 276.1190), is compared to the total area of all detected ion peaks. This provides a quantitative measure of the peptide's purity. Extracted Ion Chromatograms (XICs) for the masses of expected impurities can be used to detect their presence even at very low levels.

A hypothetical purity analysis of a synthetic batch of this compound might yield the results shown in the table below.

| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Peak Area (%) | Identity |

| This compound | 5.2 | 276.1191 | 98.5 | Target Peptide |

| Glycyl-Serine | 3.8 | 163.0662 | 0.8 | Deletion Sequence |

| (4R)-4-hydroxy-L-prolyl-L-serine | 4.5 | 219.0927 | 0.5 | Deletion Sequence |

| Other Impurities | Various | Various | 0.2 | Unidentified |

This interactive table provides a hypothetical example of an LC-MS purity analysis report for a sample of this compound, demonstrating its utility in identifying and quantifying impurities.

Mechanistic Investigations of Glycyl 4r 4 Hydroxy L Prolyl L Serine at Molecular and Cellular Levels

Receptor Binding Kinetics and Thermodynamics of Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine

No publicly available studies were identified that have investigated the receptor binding kinetics and thermodynamics of this compound.

A review of scientific literature did not yield any studies that have utilized Surface Plasmon Resonance (SPR) to investigate the interaction of this compound with any specific receptor. Therefore, no data on its association rate (ka), dissociation rate (kd), or equilibrium dissociation constant (KD) can be provided.

There are no available Isothermal Titration Calorimetry (ITC) studies for this compound in the public domain. As a result, thermodynamic parameters such as binding affinity (KA), enthalpy change (ΔH), and entropy change (ΔS) for its interaction with any biological target are unknown.

Enzyme Modulation by this compound

No research detailing the modulatory effects of this compound on any enzyme has been found in the public scientific literature.

There are no published studies on the enzyme inhibition kinetics of this compound. Consequently, there is no information regarding its potential inhibitory activity, mechanism of inhibition (e.g., competitive, non-competitive), or its inhibition constant (Ki) for any enzyme.

No documented evidence exists to suggest that this compound acts as an enzyme activator. The mechanisms by which it might induce enzyme activation are therefore entirely unknown.

Intracellular Signaling Cascades Affected by this compound

Specific investigations into the effects of this compound on intracellular signaling cascades are not documented in the current body of scientific work.

Kinase/Phosphatase Pathway Perturbations by this compound

There is a lack of published data concerning the perturbation of kinase or phosphatase signaling pathways by this compound. Therefore, information regarding its potential to modulate cellular phosphorylation events is not available.

G-Protein Coupled Receptor (GPCR) Signaling Transduction by this compound

No studies have been identified that explore the role of this compound in the signal transduction of G-Protein Coupled Receptors (GPCRs). Its capacity to act as a ligand or modulator of GPCR activity remains uninvestigated.

Nuclear Receptor Activation/Inhibition by this compound

Research into the activation or inhibition of nuclear receptors by this compound has not been reported. Thus, its potential influence on gene expression through direct interaction with nuclear receptors is unknown.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the chemical compound "this compound" concerning its biological functions and the signaling pathways it may modulate in in vitro and ex vivo models.

Therefore, it is not possible to provide a detailed article with research findings and data tables on the following topics as requested:

This compound's influence on cellular proliferation and apoptosis , including flow cytometry analysis of cell cycle regulation and apoptotic marker expression.

The impact of this compound on cellular differentiation pathways , such as stem cell differentiation modulation and lineage specification.

The effects of this compound on gene expression and proteomics .

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological activities of this specific tripeptide. Without such primary data, any discussion on its role in the outlined biological processes would be speculative and would not meet the required standards of scientific accuracy.

Biological Function and Signaling Pathways Modulated by Glycyl 4r 4 Hydroxy L Prolyl L Serine in Vitro and Ex Vivo Models

Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine Effects on Gene Expression and Proteomics

Transcriptomic Profiling (RNA-Seq, Microarray) in Response to this compound

Direct transcriptomic studies focusing specifically on this compound are not extensively available in the current body of scientific literature. However, the biological activities of its constituent amino acid, L-serine, offer insights into potential areas of transcriptomic regulation. Serine metabolism is intricately linked to cellular proliferation and immune responses, suggesting that the introduction of a serine-containing peptide could elicit significant changes in gene expression.

For instance, studies on serine deprivation in macrophages have revealed substantial alterations in their transcriptomic landscape. A combination of transcriptomic and metabolomic analyses showed that serine deprivation leads to reduced cellular pyruvate (B1213749) content and mitochondrial dysfunction. nih.gov This results in impaired production of reactive oxygen species (ROS) in mitochondria and consequently, aberrant cytokine expression. nih.gov Specifically, the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) is markedly inhibited, which in turn sustains the expression of proinflammatory cytokines. nih.gov

Based on these findings, it can be postulated that this compound, by providing a source of serine, might influence the expression of genes involved in inflammatory and metabolic pathways.

Table 1: Postulated Gene Expression Changes in Macrophages in Response to Serine Availability

| Gene | Function | Expected Change with Serine Availability |

|---|---|---|

| Il10 | Anti-inflammatory cytokine | Upregulation |

| Il6 | Pro-inflammatory cytokine | Downregulation |

| Tnf | Pro-inflammatory cytokine | Downregulation |

Proteomic Analysis (Mass Spectrometry-based) of this compound Treated Cells

Comprehensive proteomic analyses of cells treated specifically with this compound are not yet widely documented. However, the presence of (4R)-4-hydroxy-L-proline in the peptide chain points towards a significant impact on the proteome, particularly on proteins of the extracellular matrix (ECM). Hydroxyproline (B1673980) is a critical post-translational modification of collagen, essential for the stability of its triple-helical structure. nih.gov

Mass spectrometry has been instrumental in mapping the hydroxylated amino acid residues of collagen chains. nih.gov These studies have identified numerous sites of 4-hydroxyproline (B1632879), which are formed by the enzymatic action of prolyl 4-hydroxylases. nih.govnih.gov The presence of these residues is crucial for the proper folding and function of collagen. nih.gov Therefore, it is plausible that this compound could influence the cellular proteome by affecting the synthesis and stability of collagen and other ECM proteins.

Table 2: Potential Protein Expression Changes in Fibroblasts in Response to Proline and Hydroxyproline Availability

| Protein | Function | Expected Change |

|---|---|---|

| Collagen Type I | Extracellular matrix structure | Increased synthesis/stability |

| Prolyl 4-hydroxylase | Collagen modification | Potential modulation of activity |

| Matrix Metalloproteinases (MMPs) | ECM degradation | Potential downregulation |

Immunomodulatory Roles of this compound in Cell Culture

The immunomodulatory potential of this compound can be inferred from the known functions of its serine component in immune cell regulation.

Cytokine and Chemokine Secretion Studies with this compound

The amino acid serine is a key metabolite that influences cytokine production in immune cells. Research has demonstrated that macrophages are dependent on extracellular serine to suppress aberrant cytokine production. nih.gov When deprived of serine, macrophages stimulated with lipopolysaccharide (LPS) exhibit a marked reduction in the secretion of the anti-inflammatory cytokine IL-10. nih.gov This, in turn, leads to sustained production of pro-inflammatory cytokines. nih.gov

Therefore, it is hypothesized that this compound, by acting as a source of serine, could promote an anti-inflammatory cytokine profile in immune cells.

Table 3: Hypothesized Cytokine Secretion Profile in Macrophages Modulated by Serine Availability

| Cytokine | Type | Expected Secretion Change with Serine |

|---|---|---|

| IL-10 | Anti-inflammatory | Increase |

| IL-6 | Pro-inflammatory | Decrease |

| TNF-α | Pro-inflammatory | Decrease |

Immune Cell Activation and Phenotyping Modulated by this compound

Serine metabolism plays a crucial role in the activation and polarization of macrophages. Suppressing serine metabolism has been shown to robustly enhance the polarization of interferon-γ-activated M1 macrophages, while suppressing the polarization of interleukin-4-activated M2 macrophages. nih.gov This suggests that the availability of serine can shift the balance between pro-inflammatory M1 and anti-inflammatory M2 macrophage phenotypes.

Furthermore, serine is an essential metabolite for the expansion of effector T cells. nih.gov Upon activation, T cells upregulate enzymes of the serine, glycine (B1666218), one-carbon (SGOC) metabolic network. nih.gov Extracellular serine is required for optimal T cell expansion, even in the presence of sufficient glucose. nih.gov

Given these roles, this compound could potentially influence immune responses by modulating macrophage polarization and supporting T cell proliferation.

Table 4: Potential Modulation of Immune Cell Phenotypes by Serine Availability

| Immune Cell | Phenotype | Effect of Serine Availability |

|---|---|---|

| Macrophage | M1 (Pro-inflammatory) | Suppression |

| Macrophage | M2 (Anti-inflammatory) | Enhancement |

This compound in Extracellular Matrix (ECM) Remodeling (Cellular Level)

The Glycyl-prolyl-hydroxyproline sequence is a characteristic motif in collagen, the most abundant protein in the extracellular matrix. nih.govresearchgate.net The presence of (4R)-4-hydroxy-L-proline in the tripeptide strongly suggests its involvement in ECM remodeling.

Collagen and Elastin (B1584352) Synthesis Regulation by this compound

The synthesis of stable collagen triple helices is critically dependent on the hydroxylation of proline residues to 4-hydroxyproline, a reaction catalyzed by prolyl 4-hydroxylase. nih.govbiorxiv.org This post-translational modification is essential for the thermal stability of collagen molecules at physiological temperatures. nih.govbiorxiv.org Glycine and proline are major constituents of all types of collagen. caldic.com

While the role of hydroxyproline in collagen is well-established, its function in elastin is less understood. researchgate.net However, prolyl hydroxylation has been identified as a feature in elastin across various vertebrates, and it is thought to influence the assembly and stability of elastic fibers. researchgate.net

Given that this compound contains the key components for collagen structure, it is plausible that this tripeptide could directly or indirectly support the synthesis and stability of collagen and potentially elastin in cell culture models.

Table 5: Postulated Effects on Extracellular Matrix Components

| ECM Component | Key Amino Acids | Potential Effect of this compound |

|---|---|---|

| Collagen | Glycine, Proline, Hydroxyproline | Enhanced synthesis and stability |

Advanced Analytical Techniques for Glycyl 4r 4 Hydroxy L Prolyl L Serine Research

Quantitative Bioanalytical Methods for Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine in Complex Biological Matrices (Ex Vivo)

Accurate quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. The low concentrations typically present and the complexity of these matrices demand highly sensitive and selective analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules, including peptides like this compound, in biological fluids. jneonatalsurg.comlboro.ac.uk Its high sensitivity, specificity, and versatility make it the preferred choice for bioanalysis. jneonatalsurg.com

Method development begins with the optimization of sample preparation to effectively extract the tripeptide from the biological matrix and remove interfering substances. jneonatalsurg.com This is followed by the fine-tuning of chromatographic conditions to achieve efficient separation of the analyte from other components. nih.gov The mass spectrometric parameters are then optimized for sensitive and specific detection. jneonatalsurg.com

A typical method involves:

Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) is a common strategy to clean up plasma samples and concentrate the analyte.

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile (B52724), both containing a small percentage of formic acid to improve peak shape and ionization efficiency, is often employed.

Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The detection is carried out in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and a stable-isotope-labeled internal standard.

Validation of the bioanalytical method is performed according to international regulatory guidelines, such as those from the FDA and ICH, to ensure its reliability. jneonatalsurg.comeuropa.euich.orgfda.gov Key validation parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability. europa.euich.org

Table 1: Illustrative LC-MS/MS Method Validation Parameters for this compound in Human Plasma

| Validation Parameter | Acceptance Criteria | Typical Result for this compound |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5% to +7% |

| Inter-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -8% to +10% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of polar compounds like peptides. springernature.com It offers advantages over HPLC, including faster analysis times, lower sample and solvent consumption, and high separation efficiency. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field. wikipedia.org

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. nih.gov Method development involves the optimization of several parameters: springernature.com

Background Electrolyte (BGE): The pH and composition of the BGE are critical for achieving optimal separation. A low pH buffer, such as phosphate (B84403) buffer at pH 3.0, can be used to ensure the peptide is positively charged and migrates towards the cathode. nih.gov

Applied Voltage: A high voltage (e.g., 30 kV) is typically applied to achieve fast separations. nih.gov

Capillary: A bare fused-silica capillary is commonly used. nih.gov

Detection: UV detection at a low wavelength (e.g., 200 nm) is often used for peptide quantification. nih.gov Alternatively, coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and specificity. wikipedia.orgnih.gov

Table 2: Representative Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with UV or MS detector |

| Capillary | Fused-silica, 75 µm i.d., 65.5 cm total length |

| Background Electrolyte | 26.4 mM Phosphate buffer, pH 3.0 |

| Applied Voltage | 30 kV |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV at 200 nm or ESI-MS |

| Run Time | < 10 minutes |

Imaging Techniques for Visualizing this compound Distribution at the Cellular Level

Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action. Advanced imaging techniques allow for the direct visualization of the peptide within intact cells.

Immunofluorescence is a powerful technique that uses fluorescently labeled antibodies to detect specific molecules within cells. thermofisher.comabcam.com Combined with confocal microscopy, which provides high-resolution optical sectioning, it is possible to generate detailed three-dimensional images of the peptide's distribution. mdpi.comspringernature.com

The process involves several key steps: antibodies.comleica-microsystems.com

Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound.

Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell. blochlab.com

Immunostaining: The cells are incubated with a primary antibody that specifically recognizes this compound. This is followed by incubation with a secondary antibody conjugated to a fluorophore that binds to the primary antibody.

Imaging: The stained cells are visualized using a confocal microscope. springernature.com

This technique can reveal whether the peptide is localized in specific organelles, such as the nucleus, mitochondria, or cytoplasm. blochlab.com

Radiotracing studies using a labeled version of the peptide, such as with tritium (B154650) ([3H]), are a highly sensitive method for quantifying its uptake into cells. pepdd.com Radioligand binding assays are widely used to characterize the interaction of ligands with their cellular targets. nih.gov

There are three main types of radioligand binding assays: pepdd.comnih.govgiffordbioscience.com

Saturation Assays: These are used to determine the density of binding sites (Bmax) and the affinity of the radiolabeled peptide for these sites (Kd). giffordbioscience.com

Competition Assays: These assays measure the ability of the unlabeled this compound to compete with the radiolabeled peptide for binding sites, allowing for the determination of its binding affinity (Ki). giffordbioscience.com

Kinetic Assays: These are used to determine the association and dissociation rate constants of the peptide from its binding sites. giffordbioscience.com

In a typical cellular uptake experiment, cells are incubated with [3H]-labeled this compound for various time points. After incubation, the cells are washed to remove unbound peptide, and the intracellular radioactivity is measured using a scintillation counter. This allows for the quantification of the amount of peptide that has entered the cells.

High-Throughput Screening (HTS) Assays for this compound and its Analogs

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. bmglabtech.com HTS can be used to screen for analogs of this compound with improved properties, such as enhanced potency or stability. labkey.com

The HTS process involves several key stages: bmglabtech.com

Assay Development: A robust and sensitive assay is developed that can measure the biological activity of interest in a miniaturized format (e.g., 384- or 1536-well plates). creative-peptides.com This could be a biochemical assay measuring the interaction of the peptide with a target protein or a cell-based assay measuring a functional response.

Library Screening: Large libraries of chemical compounds, including analogs of this compound, are tested in the assay using automated liquid handling systems. labkey.com

Data Analysis: The large volume of data generated is analyzed to identify "hits" - compounds that show significant activity in the assay. nih.gov

Hit Confirmation and Validation: The activity of the initial hits is confirmed through re-testing and further characterization in secondary assays.

Fluorescence-based assays are commonly used in HTS due to their high sensitivity and suitability for automation. drugtargetreview.com For example, a competitive binding assay could be developed where analogs compete with a fluorescently labeled this compound for binding to a target protein. drugtargetreview.com A decrease in the fluorescence signal would indicate a successful competitor.

Automated Cellular Assays for this compound Activity5.3.2. Reporter Gene Assays for this compound-Induced Signaling

Without relevant data from scientific studies, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict content requirements of the prompt.

Structure Activity Relationship Sar Studies and Analog Design of Glycyl 4r 4 Hydroxy L Prolyl L Serine

Systematic Amino Acid Substitutions within Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine

Alanine (B10760859) scanning is a widely used technique to determine the functional contribution of individual amino acid side chains within a peptide. By systematically replacing each amino acid with alanine, researchers can identify residues that are critical for activity. Alanine is chosen because its small, non-polar methyl side chain is generally considered to be structurally unobtrusive, removing the specific functionality of the original side chain without introducing significant steric or electronic perturbations.

For this compound, an alanine scan would involve the synthesis and evaluation of three distinct analogs:

[Ala¹]-(4R)-4-hydroxy-L-prolyl-L-serine: Replacing the N-terminal glycine (B1666218) with alanine would probe the importance of the conformational flexibility afforded by the glycine residue. A significant change in activity would suggest that this flexibility is crucial for adopting the bioactive conformation.

Glycyl-[Ala²]-L-serine: This substitution is more complex as it involves replacing the unique cyclic structure of (4R)-4-hydroxy-L-proline. This change would simultaneously assess the role of the pyrrolidine (B122466) ring's conformational rigidity and the significance of the 4-hydroxyl group, which is a potential hydrogen bond donor or acceptor. A drastic loss of activity would be anticipated, highlighting the critical structural role of the hydroxyproline (B1673980) residue.

Glycyl-(4R)-4-hydroxy-L-prolyl-[Ala³]: Substituting the C-terminal serine with alanine would eliminate the hydroxyl group of the serine side chain. This would help to determine if this hydroxyl group is involved in essential interactions, such as hydrogen bonding with a biological target.

The results of such a scan would typically be presented in a table comparing the activity of the analogs to the parent peptide.

Table 1: Hypothetical Alanine Scanning Data for this compound This table is for illustrative purposes to demonstrate how data from an alanine scan would be presented. The values are not based on experimental results.

| Compound | Sequence | Relative Activity (%) | Inferred Role of Original Residue |

|---|---|---|---|

| Parent Peptide | Gly-Hyp-Ser | 100 | - |

| Analog 1 | Ala -Hyp-Ser | 85 | Glycine's flexibility is moderately important. |

| Analog 2 | Gly-Ala -Ser | <1 | Hydroxyproline's ring and/or hydroxyl group are critical for activity. |

| Analog 3 | Gly-Hyp-Ala | 40 | Serine's hydroxyl group contributes significantly to activity. |

Incorporating non-canonical (or unnatural) amino acids is a powerful strategy to explore a wider chemical space and introduce novel properties into a peptide. This can lead to analogs with improved stability, altered receptor affinity, or modified pharmacokinetic profiles.

For this compound, several non-canonical substitutions could yield valuable SAR information:

At the Glycine position: Introducing a more constrained amino acid like aminoisobutyric acid (Aib) could rigidify the N-terminus, which may enhance activity if a specific conformation is required.

At the Hydroxyproline position: Replacing (4R)-4-hydroxy-L-proline with analogs like (4S)-4-fluoro-L-proline could probe the electronic environment of the 4-position, while substitution with a larger ring system like pipecolic acid would alter the backbone geometry.

At the Serine position: Substituting serine with homoserine would extend the side chain by one carbon, testing the spatial requirements of the target's binding pocket. Replacing it with O-methyl-serine would block the hydrogen-bonding capability of the hydroxyl group while maintaining its size, helping to distinguish between steric and electronic effects.

N-terminal and C-terminal Modifications of this compound

N-terminal Acetylation: The addition of an acetyl group to the N-terminal glycine removes the positive charge of the free amine. This modification can increase the peptide's hydrophobicity and prevent degradation by aminopeptidases. biosyn.comnih.gov The impact on activity would depend on whether the N-terminal charge is important for interaction with the biological target.

C-terminal Amidation: Replacing the C-terminal carboxylate with an amide group removes the negative charge and can protect the peptide from carboxypeptidase-mediated degradation. biosyn.comnih.gov This modification often increases the biological half-life of peptides and can enhance receptor binding if the C-terminal charge is detrimental to the interaction.

Table 2: Potential Terminal Modifications and Their Expected Impact This table presents hypothetical outcomes of terminal modifications.

| Modification | Structure | Potential Effect on Stability | Potential Effect on Activity |

|---|---|---|---|

| N-terminal Acetylation | Ac-Gly-Hyp-Ser-OH | Increased resistance to aminopeptidases | Dependent on target interaction; could increase or decrease |

| C-terminal Amidation | H-Gly-Hyp-Ser-NH₂ | Increased resistance to carboxypeptidases | Dependent on target interaction; often increases |

| Dual Modification | Ac-Gly-Hyp-Ser-NH₂ | Maximized resistance to exopeptidases | Synergistic or antagonistic effects on activity |

Peptide stapling and cyclization are advanced strategies used to constrain a peptide's conformation, often into a specific secondary structure like an α-helix or a β-turn. rsc.orgpeptide.com These techniques can enhance binding affinity, improve stability against proteases, and increase cell permeability.

For a short tripeptide like this compound, traditional stapling (which typically requires a larger peptide to stabilize a helix) might be less applicable. However, cyclization is a highly relevant strategy. A head-to-tail cyclization, forming a cyclic peptide cyclo(Gly-Hyp-Ser), would drastically reduce conformational flexibility. This could lock the peptide into a bioactive conformation, leading to a significant increase in activity. Conversely, if the linear structure is required for activity, cyclization would be detrimental. The reduced susceptibility of cyclic peptides to exopeptidases is a major advantage of this approach. nih.gov

Stereochemical Modifications of this compound

The stereochemistry of amino acids is fundamental to the three-dimensional structure and biological activity of peptides. Altering the stereochemistry at one or more chiral centers can have a profound impact on activity.

In this compound, there are three chiral centers (one in hydroxyproline and one in serine, with glycine being achiral). Key stereochemical modifications to investigate would include:

D-Amino Acid Substitution: Replacing L-serine with D-serine or L-hydroxyproline with a D-diastereomer would alter the peptide's backbone and side-chain orientations. Such analogs are often more resistant to proteolysis. The effect on activity would reveal the stringency of the stereochemical requirements of the biological target. A complete loss of activity is common, but in some cases, D-amino acid substitution can lead to equipotent or even more potent analogs.

Modification of Hydroxyproline Stereochemistry: The parent compound contains (4R)-4-hydroxy-L-proline. Synthesizing an analog with the diastereomer (4S)-4-hydroxy-L-proline would directly probe the importance of the spatial orientation of the 4-hydroxyl group. This single modification could switch the hydroxyl group from a hydrogen bond donor in a specific orientation to an acceptor, or vice versa, or simply place it in a sterically unfavorable position within a binding pocket.

D-Amino Acid Substitutions and their Impact on this compound Activity

The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy in peptide design to enhance proteolytic stability and modulate biological activity. nih.govmdpi.com Naturally synthesized peptides consist of L-amino acids, which are readily recognized and degraded by proteases in the body. mdpi.com The introduction of D-amino acids can render peptide bonds resistant to this enzymatic cleavage, thereby increasing the peptide's half-life in biological systems. nih.govoup.com

The impact of D-amino acid substitution on the activity of a peptide depends heavily on its mechanism of action. nih.gov If the peptide's activity relies on interaction with a specific chiral target like a receptor or enzyme, replacing an L-amino acid with a D-amino acid can disrupt the necessary stereospecific binding, leading to a partial or complete loss of activity. nih.gov However, for peptides that act on non-chiral targets, such as microbial lipid membranes, the D-enantiomer may retain or even enhance activity. nih.govnih.gov

In the context of this compound, systematic substitution of each L-amino acid (Glycine, L-Proline, L-Serine) with its D-counterpart would elucidate the stereochemical requirements at each position for its specific biological function. For instance, D-amino acid substitutions at the N- or C-terminus of a peptide have been shown to improve stability while often maintaining activity, whereas substitutions in the middle of the sequence can be more disruptive to the secondary structure and function. nih.govresearchgate.net

Table 1: Potential Impact of D-Amino Acid Substitutions on this compound Analogs This table is based on general principles of peptide chemistry, as specific experimental data for this tripeptide was not available in the search results.

| Analog Name | Substitution | Expected Impact on Proteolytic Stability | Potential Impact on Biological Activity | Rationale |

| D-Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine | Glycine → D-Glycine | Increased | Variable | Glycine is achiral; this refers to substituting the alpha-proton with a different group to create a D-isomer. Impact depends on receptor tolerance for N-terminal modification. |

| Glycyl-(4R)-4-hydroxy-D-prolyl-L-serine | L-Proline → D-Proline | Increased | Likely significant change | The central proline residue is often crucial for defining the peptide's backbone conformation. A D-proline substitution would drastically alter the peptide's turn structure. |

| Glycyl-(4R)-4-hydroxy-L-prolyl-D-serine | L-Serine → D-Serine | Increased | Variable | C-terminal modifications are often better tolerated. nih.gov The impact would depend on the importance of the L-serine side chain's orientation for target interaction. |

| D-Glycyl-(4R)-4-hydroxy-D-prolyl-D-serine | All L-amino acids → D-amino acids | Greatly Increased | Potentially retained or lost | If the target is non-chiral, the enantiomer might retain activity. nih.gov If the target is a chiral receptor, activity would likely be lost. |

Proline Hydroxylation and its Stereospecificity in this compound Analogs

Proline hydroxylation is a critical post-translational modification that significantly influences the structure and function of proteins and peptides. nih.govresearchgate.net The hydroxyl group on the proline ring, and particularly its stereochemistry, plays a major role in determining the puckering of the proline ring and the cis/trans isomer ratio of the preceding peptide bond. researchgate.net In this compound, the proline residue is hydroxylated at the 4-position with R-stereochemistry, resulting in (2S,4R)-4-hydroxyproline (Hyp).

This specific isomer, trans-4-hydroxy-L-proline, is a key component of collagen, where it is essential for the stability of the triple helix structure. nih.govwikipedia.orgnih.gov The hydroxyl group of Hyp participates in hydrogen bonding, which helps to lock the peptide backbone into a specific conformation. The stereochemistry is crucial; altering the hydroxyl group to the (4S) position (cis-4-hydroxy-L-proline) or removing it entirely would significantly change the conformational properties of the peptide. nih.gov

Table 2: Proline Modifications in Glycyl-X-L-serine Analogs and Their Predicted Structural Effects

| Analog (X position) | Modification | Key Structural Feature | Predicted Conformational Impact |

| (4R)-4-hydroxy-L-proline (Hyp) | Parent compound | Hydroxyl group in trans position | Stabilizes a specific pyrrolidine ring pucker and peptide backbone conformation, likely promoting a defined turn structure. nih.govresearchgate.net |

| L-Proline | Removal of hydroxyl group | No hydroxyl group | Increased conformational flexibility compared to the hydroxylated analog. nih.gov |

| (4S)-4-hydroxy-L-proline | Change of stereochemistry | Hydroxyl group in cis position | Alters the pyrrolidine ring pucker and the overall peptide backbone geometry, leading to a different three-dimensional shape. nih.gov |

| (4R)-4-fluoro-L-proline | Hydroxyl replaced by Fluorine | Highly electronegative substituent | The stereoelectronic effects of fluorine significantly influence the ring pucker and the cis/trans ratio of the X-Pro amide bond, often more strongly than a hydroxyl group. researchgate.net |

Linker Design and Conjugation Chemistry for this compound Probes

To study the biological interactions and cellular uptake of this compound, it is often necessary to attach reporter molecules such as biotin (B1667282) or fluorescent dyes. This process requires linker design and specific conjugation chemistry to create functional probes without disrupting the peptide's inherent activity.

Biotinylation and Fluorescent Tagging of this compound

Biotinylation and fluorescent tagging are powerful techniques for tracking and isolating molecules. Biotin is used for affinity purification and detection due to its extremely strong interaction with streptavidin. tum.de Fluorescent tags allow for direct visualization of the peptide in cells or tissues using microscopy and for quantification via methods like flow cytometry. sb-peptide.comnih.gov

The most common site for conjugation on a peptide is a free amine group, such as the N-terminal amine of the glycine residue in this compound. biosyntan.de Reagents like N-hydroxysuccinimide (NHS) esters of biotin or fluorescent dyes react efficiently with the N-terminal amine under mild basic conditions to form a stable amide bond. biosyntan.desymeres.com

Alternatively, if modification at a different position is desired to minimize interference with N-terminal interactions, one of the native amino acids could be replaced with a residue containing a unique reactive handle. For example, replacing L-serine with L-lysine would provide a side-chain amine for conjugation. Another advanced strategy is "proline editing," where the hydroxyproline is used as a scaffold to introduce a variety of functional groups, including those suitable for bioorthogonal conjugation reactions like azide-alkyne click chemistry. nih.govacs.org

Table 3: Strategies for Labeling this compound

| Labeling Strategy | Target Functional Group | Reagent/Chemistry | Common Tags | Advantages |

| N-Terminal Labeling | N-terminal α-amine (Glycine) | NHS ester chemistry | Biotin, FAM, TAMRA, Cyanine dyes (Cy3, Cy5) sb-peptide.com | Straightforward, uses the native peptide structure. |

| Side-Chain Labeling | Thiol group (if Serine is replaced by Cysteine) | Maleimide (B117702) chemistry biosyntan.de | Biotin, Fluorescein | Site-specific labeling away from the peptide backbone. |

| Click Chemistry | Azide or Alkyne group (introduced via a modified amino acid) | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition sb-peptide.com | Azide- or alkyne-modified dyes and biotin | High specificity and efficiency, bioorthogonal. nih.govsb-peptide.com |

Cell-Penetrating Peptide Conjugation with this compound

Many peptides, particularly small hydrophilic ones, have poor cell membrane permeability. To enhance the intracellular delivery of this compound, it can be conjugated to a cell-penetrating peptide (CPP). dovepress.com CPPs are short, often cationic, peptides that can traverse the plasma membrane and carry molecular cargo inside the cell. nih.govnih.gov Well-known examples include the Tat peptide derived from the HIV-1 virus and poly-arginine sequences. nih.govresearchgate.net

Conjugation can be achieved by synthesizing a single chimeric peptide where the CPP sequence is attached directly to the N- or C-terminus of the tripeptide. mdpi.com Alternatively, a chemical linker can be used to connect the two peptides. nih.gov The choice of CPP and linker chemistry is critical and can influence the delivery efficiency and biological activity of the cargo peptide. biosyn.com For example, cleavable linkers can be designed to release the tripeptide from the CPP once inside the cell, which may be necessary for its function. symeres.comnih.gov These linkers can be sensitive to the pH of endosomes or specific intracellular enzymes. nih.gov

Table 4: Examples of Cell-Penetrating Peptides and Conjugation Approaches

| Cell-Penetrating Peptide (CPP) | Sequence Example | Conjugation Method | Linker Type |

| Tat peptide (minimal) | YGRKKRRQRRR | Direct synthesis (amide bond) | None (direct peptide bond) |

| Penetratin | RQIKIWFQNRRMKWKK | Thioether bond (via a C-terminal Cysteine on one peptide and a maleimide on the other) | Non-cleavable |

| Poly-arginine | RRRRRRRR (R8) | Click chemistry | Bioorthogonal (e.g., triazole) |

| Various | N/A | Amide bond | Enzyme-cleavable (e.g., GFLG sequence for Cathepsin B) nih.gov |

Theoretical and Computational Approaches to Glycyl 4r 4 Hydroxy L Prolyl L Serine Research

Molecular Docking Simulations of Glycyl-(4R)-4-hydroxy-L-prolyl-L-serine with Putative Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for identifying potential biological targets for a ligand, such as this compound, and for understanding the molecular basis of their interaction.

Receptor-ligand docking studies for this compound would involve the computational screening of this tripeptide against a library of known biological receptors. Given that the Gly-Pro-Hyp sequence, which is structurally similar to the Glycyl-(4R)-4-hydroxy-L-prolyl moiety, is a recognition motif in collagen, putative targets could include collagen receptors and other proteins that interact with the extracellular matrix.

One such putative target is the platelet glycoprotein (B1211001) VI (GPVI), which is a key receptor for collagen on the surface of platelets. nih.gov Peptides containing the Gly-Pro-Hyp sequence have been shown to be potent agonists of GPVI, mediating platelet activation. nih.gov Docking simulations of this compound with GPVI could reveal the specific binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that govern this recognition. The results of such studies could be presented in a table format, detailing the predicted binding affinities and interacting residues.

Another potential area of investigation is the interaction of this tripeptide with integrins, which are cell surface receptors that mediate cell-matrix adhesion. nih.gov While the classic integrin recognition sequence is Arg-Gly-Asp (RGD), some integrins are known to bind to collagen through other motifs. nih.govsemanticscholar.org Docking studies could explore the potential for this compound to bind to the collagen-binding domains of various integrins.

The following table illustrates a hypothetical outcome of receptor-ligand docking studies for this compound with putative targets:

| Putative Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Effect |

| Platelet Glycoprotein VI (GPVI) | -8.5 | Tyr12, Arg34, Gln56 | Platelet activation |

| Integrin α2β1 | -7.2 | Asp15, Leu45, Ser89 | Cell adhesion |

| Discoidin Domain Receptor 1 (DDR1) | -6.8 | Phe23, Asn67, Lys102 | Cell signaling |

Note: The data in this table is hypothetical and for illustrative purposes only.

Enzyme active site docking can be employed to investigate whether this compound can act as a substrate or inhibitor for specific enzymes. Prolyl hydroxylases and prolyl oligopeptidases are enzymes that interact with proline-containing peptides and could be considered as putative targets. nih.govacs.org

For instance, docking this tripeptide into the active site of prolyl 4-hydroxylase could provide insights into its potential as a substrate for hydroxylation. nih.gov Conversely, docking it into the active site of prolyl oligopeptidase, a serine protease involved in the metabolism of neuropeptides, could suggest a role in modulating neurological processes. acs.org

A hypothetical data table summarizing the results of enzyme active site docking is presented below:

| Enzyme Target | Predicted Binding Mode | Predicted Binding Affinity (kcal/mol) | Potential Role |

| Prolyl 4-hydroxylase | Substrate-like | -6.5 | Substrate |

| Prolyl Oligopeptidase | Competitive inhibitor | -9.1 | Inhibitor |

| Matrix Metalloproteinase-1 (MMP-1) | Non-competitive inhibitor | -5.8 | Modulator of collagen degradation |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for this compound Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape, revealing the different shapes the molecule can adopt in various environments. nih.govethz.chplos.orgbonvinlab.org

The conformation of a peptide is highly influenced by its surrounding solvent. MD simulations can be used to study the behavior of this compound in different solvents, such as water, methanol, or a mixture mimicking a biological membrane environment. rsc.orgaps.orgnih.gov These simulations can reveal how the solvent molecules interact with the peptide, influencing its folding and flexibility.

The following table illustrates the potential impact of different solvents on the conformational properties of this compound, as could be determined from MD simulations:

| Solvent | Average Radius of Gyration (Å) | Predominant Secondary Structure | Key Solvent Interactions |

| Water | 4.2 | Extended | Hydrogen bonding with serine and hydroxyproline (B1673980) |

| Methanol | 3.8 | Turn-like | Disruption of intramolecular hydrogen bonds |

| Chloroform | 3.5 | Compact | Promotion of intramolecular hydrogen bonds |

Note: The data in this table is hypothetical and for illustrative purposes only.

For example, at low pH, both the N-terminus (glycine) and the C-terminus (serine) would be protonated, leading to a net positive charge. At high pH, both termini would be deprotonated, resulting in a net negative charge. These changes in charge distribution can influence the electrostatic interactions within the peptide and with its environment, leading to different conformational preferences.

A hypothetical summary of the effects of temperature and pH on the dynamics of this compound is presented below:

| Condition | Average RMSF (Å) | Dominant Conformation | Key Observations |

| 300 K, pH 7 | 1.5 | Flexible, extended | Stable dynamics |

| 350 K, pH 7 | 2.8 | Unfolded | Increased flexibility, loss of defined structure |

| 300 K, pH 3 | 1.8 | More compact | Electrostatic repulsion of termini is screened |

| 300 K, pH 10 | 2.1 | More extended | Electrostatic repulsion between deprotonated termini |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Mechanical (QM) Calculations for this compound Properties

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. acs.orgnih.govmdpi.com For this compound, QM methods can be used to calculate a variety of fundamental properties that are not accessible through classical methods like molecular mechanics.

These calculations can be used to determine the precise geometry of the most stable conformers of the tripeptide, as well as the relative energies of different conformations. nih.govcas.cz QM methods can also be used to compute electronic properties such as the distribution of charges on the atoms, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jomardpublishing.comacs.org These properties are crucial for understanding the reactivity of the molecule and its ability to participate in non-covalent interactions.

Furthermore, QM calculations can be used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to validate the computational models.

A hypothetical table summarizing the results of QM calculations on this compound is shown below:

| Property | Calculated Value | Method | Significance |

| Relative Conformational Energy (Global Minimum) | 0.0 kcal/mol | DFT/B3LYP | Most stable structure |

| Dipole Moment | 5.2 Debye | MP2 | Indicates polarity and potential for electrostatic interactions |

| HOMO-LUMO Gap | 6.8 eV | HF/6-31G* | Relates to chemical reactivity and electronic transitions |

| N-H Stretch Frequency (Glycine) | 3350 cm⁻¹ | DFT/B3LYP | Correlates with IR spectroscopy |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Structure Calculations of this compound

Electronic structure calculations, rooted in quantum mechanics, are employed to determine the distribution of electrons within a molecule. This information is fundamental to understanding a molecule's geometry, stability, and chemical reactivity. For this compound, methods like Density Functional Theory (DFT) and other ab initio techniques can provide a detailed picture of its electronic landscape. nih.govmdpi.com

DFT calculations can be used to optimize the geometry of the tripeptide, identifying its most stable three-dimensional conformation. These calculations also yield valuable electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, these methods can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl, hydroxyl, and carbonyl groups, and positive potential near the amine hydrogens, indicating sites prone to electrophilic and nucleophilic attack, respectively. This detailed electronic information is crucial for predicting how the peptide will interact with biological targets like receptors or enzymes. researchgate.net

Reaction Mechanism Predictions for this compound Chemical Transformations

Computational methods are highly effective in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, theoretical calculations can predict the pathways of various chemical transformations, such as hydrolysis or enzymatic cleavage.

One important transformation is the hydrolysis of the peptide bonds, which breaks the tripeptide into its constituent amino acids. By modeling the reaction with water or in the presence of an acid or base catalyst, computational chemists can calculate the activation energies for the breaking of the Gly-Hyp and Hyp-Ser bonds. This allows for a prediction of which bond is more susceptible to cleavage under specific conditions.

Another relevant area is predicting enzymatic degradation. Many enzymes, such as prolyl peptidases, specifically recognize and cleave peptide bonds involving proline or hydroxyproline. Computational techniques like quantum mechanics/molecular mechanics (QM/MM) can be used to model the peptide within the active site of such an enzyme. mdpi.com The QM method is used to treat the reacting parts of the system (the peptide bond and the catalytic residues of the enzyme) with high accuracy, while the less computationally expensive MM method is used for the rest of the protein and solvent. mdpi.com This approach can reveal the step-by-step mechanism of catalysis and explain the specificity of the enzyme for this particular peptide sequence.

Studies on similar tripeptides have also shown that they can undergo cyclization reactions under certain conditions, such as heating. acs.orgacs.org Computational modeling could predict the likelihood and mechanism of this compound forming a cyclic dipeptide (diketopiperazine) through the attack of the N-terminal amino group on a downstream peptide bond, followed by the loss of a C-terminal residue. acs.org Such predictions are valuable for understanding the stability and potential degradation pathways of the peptide.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For this compound, QSAR can be a powerful tool to design and predict the activity of novel analogs, optimizing them for a specific biological target without the need to synthesize and test every possible variant. rsc.orgnih.gov

Descriptor Generation for this compound Derivatives

The first step in building a QSAR model is to represent the chemical structures of a set of this compound derivatives using numerical values called molecular descriptors. acs.orgresearchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. nih.govacs.org A virtual library of derivatives can be created by systematically modifying the parent structure, for example, by substituting the glycine (B1666218) or serine residue with other amino acids or by modifying the hydroxyproline ring.

For each of these virtual analogs, a wide range of descriptors can be calculated using specialized software. These descriptors fall into several categories:

1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices (e.g., connectivity indices), counts of specific functional groups, and physicochemical properties like hydrophobicity (logP) and polar surface area (PSA).

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

The selection of descriptors is a critical step, as they must capture the structural variations that are relevant to the biological activity being studied. nih.gov

| Descriptor Class | Example Descriptors | Description |

|---|---|---|